molecular formula C10H10 B098611 4-Phenyl-1-butyne CAS No. 16520-62-0

4-Phenyl-1-butyne

Cat. No. B098611
CAS RN: 16520-62-0
M. Wt: 130.19 g/mol
InChI Key: QDEOKXOYHYUKMS-UHFFFAOYSA-N
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Description

4-Phenyl-1-butyne is a molecule that consists of a phenyl group attached to a four-carbon chain with a terminal alkyne functional group. It is a member of the class of compounds known as phenylacetylenes, which are characterized by the presence of a phenyl group directly bonded to an acetylenic carbon. The structure and reactivity of this compound can be influenced by the presence of substituents on the phenyl ring or modifications to the alkyne moiety.

Synthesis Analysis

The synthesis of this compound and related compounds can be achieved through various methods. For instance, enynylation reactions can be used to introduce the alkyne functionality into molecules. In one study, 2-iodo-4-(phenylchalcogenyl)-1-butenes were enynylated with alkynes catalyzed by Pd(OAc)2 to give conjugated dienynes and trienynes . Another approach involves the oxidative dimerization of n-(N,N-Dimethylamino)phenylethynes with copper(I) chloride to obtain 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diyne .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied using various spectroscopic and computational methods. Conformation-specific spectroscopy has been employed to study the structure of this compound and 5-phenyl-1-pentyne, revealing the presence of multiple conformations in the gas phase . X-ray molecular structure analysis has been used to confirm the resonance contribution of substituents on the phenyl ring in the solid state .

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions. Aromatic radicals, such as the phenyl radical, can react with alkynes like 2-butyne to form complex products through mechanisms involving resonance-stabilized radicals, cyclization, and hydrogen atom transfer . The reaction dynamics of the phenyl radical with 1-butyne and 2-butyne have been studied, showing the formation of products like 1-phenyl-1-butyne through indirect scattering dynamics . Additionally, photochemical reactions of aryl-substituted butadiynes can lead to the formation of transient species and photoaddition products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be quite diverse. Photophysical studies of butadiyne bridged pyrene-phenyl molecular conjugates have shown multiple emissive pathways, including locally excited, intramolecular charge transfer, and excimer states . Polymeric systems containing butenyne-1,4-diyl units exhibit interesting photoreactive properties, with some polymers being highly photoreactive . Charge-transfer complexes with TCNE have been studied for their structural and thermal properties .

Scientific Research Applications

Conformational Studies

  • 4-Phenyl-1-butyne has been studied using spectroscopic techniques, revealing two conformations based on the acetylenic group's orientation. This understanding aids in the exploration of molecular structures and interactions (Selby & Zwier, 2005).

Reaction Dynamics

  • The reaction of phenyl radical with 1-butyne (which includes this compound) provides insights into the formation of certain isomers in combustion flames, contributing to our understanding of combustion chemistry (Kaiser et al., 2009).

Polymerization Applications

  • This compound undergoes polymerization using metathesis and Ziegler–Natta catalysts, resulting in high molecular weight polymers with excellent solubility. Such polymers have potential applications in materials science (Oh et al., 1993).

Surface Chemistry

  • This compound has been used to create highly ordered self-assembled monolayers on surfaces like Au{111}. This application is significant for nanotechnology and material sciences (Wang et al., 2018).

Metalation Reactions

  • The metalation of this compound has been investigated, contributing to the understanding of organometallic chemistry and the development of new synthetic methodologies (Becker et al., 1972).

Light-Emitting Properties

  • Studies have shown that this compound-containing polymers exhibit unique light-emitting properties, which could have implications in the field of optoelectronics (Xu et al., 2000).

Charge-Transfer Complexes

  • Research on derivatives of this compound has led to the synthesis of charge-transfer complexes, offering potential applications in the field of materials science and electronic devices (Rodríguez et al., 1996).

Kinetic Studies

  • Kinetic studies of this compound's metalation offer insights into reaction mechanisms and rates, which are crucial for the development of synthetic strategies in organic chemistry (Becker & Klein, 1978).

Safety and Hazards

4-Phenyl-1-butyne is classified as a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

4-Phenyl-1-butyne can be used as a monomer precursor to synthesize poly(4-phenyl-1-butene) via heterogeneous catalytic-polymerization reaction. It is also utilized to make olefinic copolymers with different substrates, such as 11-bromo-1-undecene, ethylene, and vinylpyrrolidone, etc., for a variety of polymer applications .

Mechanism of Action

Target of Action

It’s known that this compound can undergo addition reactions with α-imino esters .

Mode of Action

4-Phenyl-1-butyne interacts with its targets through addition reactions. Specifically, it can react with α-imino esters to produce β,γ-alkynyl α-amino acid derivatives . This interaction alters the chemical structure of the α-imino esters, leading to the formation of new compounds.

Result of Action

The primary result of this compound’s action is the formation of β,γ-alkynyl α-amino acid derivatives . These derivatives could potentially influence various biological processes, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature, pH, and presence of other compounds can affect the rate and outcome of its reactions . .

properties

IUPAC Name

but-3-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEOKXOYHYUKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167863
Record name 4-Phenyl-1-butyne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16520-62-0
Record name 4-Phenyl-1-butyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016520620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-1-butyne
Source European Chemicals Agency (ECHA)
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Record name 4-PHENYL-1-BUTYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L77VC39CZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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